

Application Notes and Protocols for NBAS Gene Mutation Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nabaus*

Cat. No.: *B1230231*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Neuroblastoma Amplified Sequence (NBAS) gene are associated with a spectrum of autosomal recessive disorders, ranging from recurrent acute liver failure in infancy (ILFS2) to a multisystemic condition known as Short Stature, Optic Nerve Atrophy, and Pelger-Huët Anomaly (SOPH) syndrome.^{[1][2][3]} The clinical presentation of NBAS deficiency is heterogeneous, often including immunological abnormalities such as hypogammaglobulinemia and reduced numbers of natural killer (NK) and B cells.^{[4][5][6][7]} Given the broad and variable clinical spectrum, accurate and timely genetic analysis is crucial for diagnosis and for developing targeted therapeutic strategies.^{[2][3]}

The NBAS protein is a component of the NRZ tethering complex, which is involved in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum (ER).^{[8][9][10]} This process is essential for maintaining cellular homeostasis. Mutations in NBAS can disrupt this transport system, leading to the diverse clinical manifestations observed in patients.

These application notes provide a comprehensive overview of the methodologies for performing NBAS gene mutation analysis, from initial genetic screening to functional validation of identified variants. The protocols are intended to guide researchers, scientists, and drug development professionals in the accurate identification and characterization of NBAS mutations.

Experimental Protocols

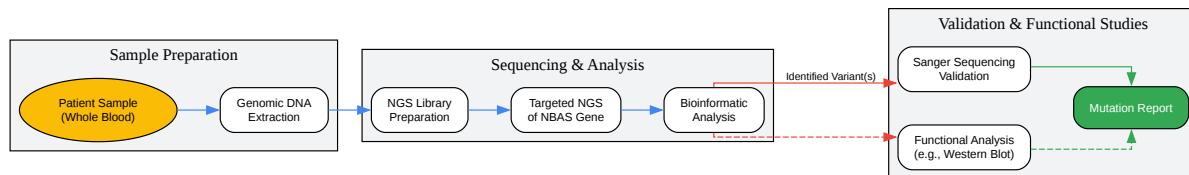
Genomic DNA Extraction from Whole Blood

High-quality genomic DNA is a prerequisite for accurate genetic analysis. The following protocol is a generalized method for extracting genomic DNA from whole blood samples using a commercial kit.

Materials:

- Whole blood collected in EDTA tubes
- Genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or similar)
- Proteinase K
- Lysis Buffer
- Wash Buffers
- Elution Buffer
- Ethanol (96-100%)
- Microcentrifuge tubes (1.5 mL and 2 mL)
- Microcentrifuge
- Water bath or heat block at 56°C

Procedure:


- Pipette 20 µL of Proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
- Add 200 µL of the whole blood sample to the tube.
- Add 200 µL of Lysis Buffer and mix thoroughly by vortexing for 15 seconds.
- Incubate at 56°C for 10 minutes to lyse the cells.

- Briefly centrifuge the tube to remove drops from the inside of the lid.
- Add 200 μ L of 96-100% ethanol to the sample and mix again by vortexing.
- Carefully apply the mixture to a spin column placed in a 2 mL collection tube.
- Centrifuge at $\geq 6,500 \times g$ for 1 minute. Discard the flow-through and collection tube.
- Place the spin column in a new 2 mL collection tube. Add 500 μ L of Wash Buffer 1 and centrifuge for 1 minute at $\geq 6,500 \times g$. Discard the flow-through.
- Add 500 μ L of Wash Buffer 2 to the spin column and centrifuge for 3 minutes at maximum speed to dry the membrane.
- Place the spin column in a clean 1.5 mL microcentrifuge tube.
- Add 50-200 μ L of Elution Buffer directly to the center of the membrane.
- Incubate at room temperature for 1-5 minutes and then centrifuge for 1 minute at $\geq 6,500 \times g$ to elute the DNA.
- Assess the DNA concentration and purity using a spectrophotometer or fluorometer. Store the extracted DNA at -20°C.

NBAS Gene Mutation Screening by Next-Generation Sequencing (NGS)

Targeted NGS is an efficient method for identifying mutations within the NBAS gene.

Experimental Workflow for NBAS Gene Analysis

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for NBAS gene mutation analysis.

Protocol:

- Library Preparation:
 - Fragmentation: Fragment 50-200 ng of genomic DNA to an average size of 200-400 bp using enzymatic or mechanical methods.
 - End-repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine nucleotide to the 3' ends.
 - Adapter Ligation: Ligate NGS adapters with unique indices to the DNA fragments.
 - Target Enrichment: Use a custom-designed probe panel to capture the coding exons and flanking intronic regions of the NBAS gene.
 - PCR Amplification: Amplify the captured library to generate sufficient material for sequencing.
- Sequencing:
 - Quantify and pool the prepared libraries.

- Sequence the pooled libraries on an Illumina sequencing platform (or equivalent) according to the manufacturer's instructions.
- Bioinformatic Analysis:
 - Data Quality Control: Assess the quality of the raw sequencing reads.
 - Alignment: Align the reads to the human reference genome (e.g., GRCh38/hg38).
 - Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the NBAS gene.
 - Variant Annotation: Annotate the identified variants with information from databases such as dbSNP, ClinVar, and gnomAD.
 - Variant Filtering and Prioritization: Filter common polymorphisms and prioritize rare, potentially pathogenic variants for further investigation.

Validation of Identified Variants by Sanger Sequencing

Sanger sequencing is the gold standard for validating variants identified by NGS.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol:

- Primer Design: Design PCR primers to amplify the specific region of the NBAS gene containing the putative mutation.
- PCR Amplification:
 - Perform PCR using the designed primers and the patient's genomic DNA as a template.
 - A typical PCR reaction includes: 25-100 ng genomic DNA, 10 μ M of each primer, dNTPs, PCR buffer, and a thermostable DNA polymerase.
 - Standard PCR cycling conditions: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C for 30 seconds, and extension at 72°C for 30-60 seconds, with a final extension at 72°C for 5-10 minutes.

- PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
- Sequencing Reaction:
 - Perform cycle sequencing using one of the PCR primers and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
- Capillary Electrophoresis: Separate the sequencing reaction products by size using a capillary electrophoresis-based genetic analyzer.
- Sequence Analysis: Analyze the sequencing data to confirm the presence of the identified variant.

Functional Analysis by Western Blotting

Western blotting can be used to assess the impact of NBAS mutations on protein expression levels. A reduction in NBAS protein and its interacting partner p31 is often observed in patients' fibroblasts.

Protocol:

- Protein Extraction from Cultured Fibroblasts:
 - Culture patient-derived and control fibroblasts to ~80-90% confluence.
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
 - Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

- SDS-PAGE:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
 - Separate the proteins on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Primary Antibody Incubation: Incubate the membrane with primary antibodies against NBAS and p31 (and a loading control like β-actin) overnight at 4°C.
 - Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane again with TBST.
 - Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
- Analysis: Quantify the band intensities and normalize the levels of NBAS and p31 to the loading control to compare protein expression between patient and control samples.

Data Presentation

Quantitative data from the analysis of patients with NBAS mutations should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Immunological Phenotypes in NBAS Deficiency

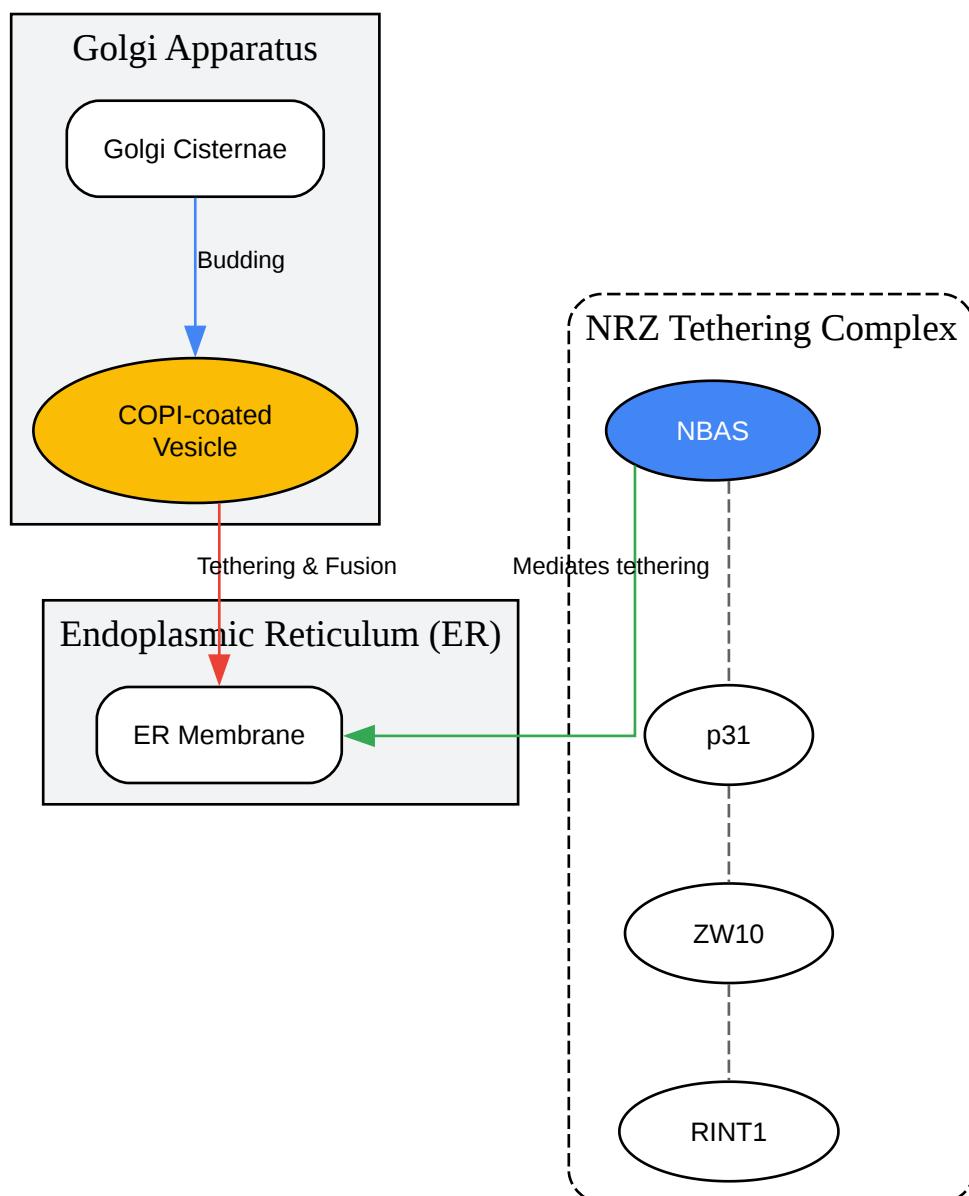

Parameter	Finding in NBAS Deficiency	Reference Range (example)
Immunoglobulins		
IgG	Often reduced (Hypogammaglobulinemia)	6.0 - 16.0 g/L
IgA	May be reduced	0.7 - 4.0 g/L
IgM	May be reduced	0.4 - 2.3 g/L
Lymphocyte Subsets		
B cells (CD19+)	Often reduced absolute numbers	0.1 - 0.5 x 10 ⁹ /L
Naïve B cells	Reduced numbers	Varies with age
NK cells (CD56+)	Reduced absolute numbers	0.09 - 0.58 x 10 ⁹ /L
T cells (CD3+)	Generally normal, but ratio may be altered	0.9 - 2.8 x 10 ⁹ /L

Table 2: Functional Consequences of NBAS Mutations

Analysis	Finding in NBAS Deficiency	Interpretation
Western Blot		
NBAS Protein Level	Often reduced in patient fibroblasts	Indicates protein instability or reduced synthesis
p31 Protein Level	Often reduced in patient fibroblasts	Suggests disruption of the NRZ complex

Signaling Pathway and Experimental Workflow Diagrams

NBAS Role in Golgi-to-ER Retrograde Transport

[Click to download full resolution via product page](#)

Caption: Role of the NBAS-containing NRZ complex in vesicle tethering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hepatic Phenotype in NBAS-Associated Disease: Clinical Course, Prognostic Factors and Outcome in 230 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBAS Variants Are Associated with Quantitative and Qualitative NK and B Cell Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBAS variants are associated with quantitative and qualitative NK and B cell deficiency - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. genecards.org [genecards.org]
- 11. cd-genomics.com [cd-genomics.com]
- 12. Sanger Sequencing for Validation of Next-Generation Sequencing - CD Genomics [cd-genomics.com]
- 13. Systematic Evaluation of Sanger Validation of NextGen Sequencing Variants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NBAS Gene Mutation Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1230231#how-to-perform-nbas-gene-mutation-analysis\]](https://www.benchchem.com/product/b1230231#how-to-perform-nbas-gene-mutation-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com